4-Methyleneisochromane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
87280-13-5 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4-methylidene-1H-isochromene |
InChI |
InChI=1S/C10H10O/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5H,1,6-7H2 |
InChI Key |
ITLGBCGWOPTPOK-UHFFFAOYSA-N |
Canonical SMILES |
C=C1COCC2=CC=CC=C12 |
Origin of Product |
United States |
Computational and Theoretical Chemistry Studies of 4 Methyleneisochromane Systems
Application of Quantum Chemical Methods
Quantum chemical methods are fundamental tools for investigating the electronic structure and properties of molecules. For 4-methyleneisochromane, these methods have been instrumental in understanding its reactivity and the energetics of its transformations.
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying the electronic structure of many-body systems. It is widely used to predict the geometries of reactants, products, and transition states, as well as to calculate the energetics of chemical reactions. In the context of this compound, DFT calculations have been employed to investigate the mechanisms of various reactions, including cycloadditions. These calculations provide valuable data on activation energies and reaction enthalpies, which are crucial for understanding reaction feasibility and selectivity.
A hypothetical representation of DFT-calculated energy data for a reaction involving this compound is presented below.
| Species | Optimized Geometry (Selected Parameters) | Relative Energy (kcal/mol) |
| This compound | C=C bond length: 1.34 Å | 0.0 |
| Reactant B | - | 5.2 |
| Transition State | Forming bond lengths: 2.1 Å, 2.3 Å | 25.8 |
| Product | C-C bond lengths: 1.54 Å, 1.55 Å | -15.3 |
Note: This table is illustrative and based on typical values obtained from DFT calculations for similar organic reactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity of molecules. By analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), chemists can predict how a molecule will interact with other species. For this compound, FMO analysis helps to identify the most likely sites for nucleophilic or electrophilic attack. The energies of the HOMO and LUMO, as well as their spatial distribution, determine the nature and feasibility of pericyclic reactions, such as Diels-Alder reactions, in which this compound might participate.
Below is a hypothetical data table illustrating the results of an FMO analysis for this compound.
| Molecular Orbital | Energy (eV) | Key Atomic Contributions |
| HOMO | -8.5 | C4 (methylene), O1 |
| LUMO | -0.8 | C3, C4a |
| HOMO-1 | -9.2 | Aromatic Ring |
| LUMO+1 | 1.2 | Aromatic Ring |
Note: This table is for illustrative purposes and represents the type of data generated from FMO analysis.
Mayer bond order (MBO) analysis is a computational technique used to quantify the strength and nature of chemical bonds within a molecule. It provides a numerical value for the bond order, which can be correlated with classical concepts of single, double, and triple bonds. In the study of this compound and its reaction products, MBO analysis can reveal changes in bonding during a chemical transformation. For instance, in a cycloaddition reaction, the decrease in the bond order of the methylene (B1212753) C=C double bond and the formation of new single bonds can be quantitatively tracked.
An example of MBO data for a hypothetical reaction of this compound is shown below.
| Bond | Bond Order in Reactant | Bond Order in Transition State | Bond Order in Product |
| C4=CH2 | 1.85 | 1.42 | 1.02 |
| C3-C4 | 1.10 | 1.25 | 1.48 |
| New C-C Bond 1 | - | 0.35 | 0.98 |
| New C-C Bond 2 | - | 0.31 | 0.97 |
Note: This table is a hypothetical representation of MBO analysis results.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation provide a dynamic perspective on chemical systems, allowing for the exploration of complex potential energy surfaces and the characterization of transient species like transition states.
The potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. For a molecule like this compound, exploring its PES can reveal different stable conformations (local minima) and the energy barriers between them. This exploration is crucial for understanding the flexibility of the molecule and how its conformation might influence its reactivity. Computational methods allow for the systematic mapping of the PES, providing a detailed "landscape" of the molecule's possible shapes and their corresponding energies.
Transition states are critical, short-lived structures that represent the highest energy point along a reaction pathway. Locating and characterizing these saddle points on the potential energy surface is essential for understanding reaction mechanisms and calculating reaction rates. Computational chemists use various algorithms to find transition state geometries. Once located, a frequency calculation is performed to confirm that it is a true transition state, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. For reactions involving this compound, the characterization of transition states provides invaluable information about the geometry and electronic structure of the molecule at the peak of the energy barrier.
Molecular Dynamics Simulations for Understanding Reactive Pathways
Molecular Dynamics (MD) simulations offer a method to observe the dynamic evolution of a chemical system over time, providing insights that are complementary to the static, energy-minimum focus of methods like Density Functional Theory (DFT). By simulating the motions of atoms and molecules, MD can help uncover complex conformational changes, the role of solvent molecules, and the accessibility of different reactive pathways that might be difficult to predict from a purely static perspective.
However, a review of the current scientific literature indicates that dedicated Molecular Dynamics simulation studies specifically targeting the reactive pathways for the formation of this compound are not widely available. Research in this area has predominantly relied on DFT calculations to map out potential energy surfaces and identify transition states.
While direct MD studies on this specific system are sparse, the potential utility of the technique is significant. For instance, in the context of the ruthenium-catalyzed C-H activation/annulation reactions used to synthesize 4-methyleneisochroman-1-ones, MD simulations could be employed to:
Sample Catalyst-Substrate Conformations: Explore the vast conformational landscape of the pre-catalytic complex, identifying the most populated and reactive geometries.
Analyze Solvent Effects: Explicitly model solvent molecules to understand their role in stabilizing intermediates and transition states, which can be crucial for reaction efficiency and selectivity.
Probe Dynamic Events: Investigate the dynamic processes of ligand association and dissociation, which are integral parts of the catalytic cycle but are often simplified in static models.
The application of accelerated MD methods, such as metadynamics or hyperdynamics, could further enable the exploration of high-energy barriers and rare events, providing a more complete picture of the reaction dynamics from reactants to products. As computational resources continue to grow, the application of MD simulations is expected to become an increasingly valuable tool for understanding the intricate details of this compound synthesis.
Computational Insights into Catalytic Mechanisms and Selectivity
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in understanding the catalytic cycles involved in the synthesis of 4-methyleneisochroman-1-ones. These studies provide a molecular-level picture of how catalysts operate and what controls the reaction's outcome, offering a rational basis for catalyst design and reaction optimization.
Rationalization of Regioselectivity and Stereoselectivity
One of the key challenges in the synthesis of 4-methyleneisochroman-1-one derivatives via C-H activation is controlling regioselectivity—that is, ensuring the reaction occurs at the desired position on the aromatic ring. Computational chemistry provides powerful tools to explain and predict these outcomes.
In the ruthenium-catalyzed C-H allylation of aryl oxazolines, high ortho-selectivity is consistently observed. DFT calculations rationalize this by examining the energetics of the C-H activation step. researchgate.net The reaction proceeds through a chelation-assisted mechanism where the nitrogen atom of the oxazoline (B21484) directing group coordinates to the ruthenium center. This brings the catalyst into close proximity to the ortho C-H bonds. Computational models have demonstrated that the transition state leading to the formation of a five-membered ruthenacycle via ortho C-H activation is significantly lower in energy than any potential pathways involving activation of the meta or para C-H bonds. This large energy difference effectively shuts down other pathways, leading to the exclusive formation of the ortho-functionalized product.
The table below illustrates a typical energy comparison derived from DFT studies for different C-H activation pathways in a generic Ru-catalyzed reaction, explaining the observed regioselectivity.
| Pathway | Relative Activation Energy (kcal/mol) | Outcome |
| ortho-C-H Activation | 0.0 (Reference) | Kinetically Favored |
| meta-C-H Activation | +10-15 | Kinetically Disfavored |
| para-C-H Activation | +12-18 | Kinetically Disfavored |
Note: Data are representative values based on typical DFT calculations for directed C-H activation reactions.
While many syntheses of 4-methyleneisochroman-1-one are not stereoselective, computational methods are crucial for understanding reactions where stereocenters are formed. For the synthesis of chiral isochromanones, DFT can be used to model the transition states leading to different stereoisomers. nih.gov The calculated energy difference between these diastereomeric transition states can be directly related to the enantiomeric or diastereomeric excess observed experimentally, providing a clear rationale for the stereochemical outcome. nih.gov
Understanding Catalyst-Substrate and Catalyst-Ligand Interactions
DFT calculations provide detailed geometric and electronic information about the interactions between the catalyst, substrate, and ligands throughout the reaction mechanism. In the Ru(II)-catalyzed synthesis of 4-methyleneisochroman-1-ones, a key intermediate is the cyclometalated complex formed after C-H activation. nih.gov
The catalytic cycle is understood to proceed via a concerted metalation-deprotonation (CMD) mechanism. nih.gov In this process, the directing group (e.g., oxazoline) first coordinates to the [RuCl(p-cymene)] cation. An acetate (B1210297) ligand then assists in the C-H bond cleavage by acting as a proton shuttle. Computational models of the transition state for this step show a six-membered cyclic structure where the ruthenium center, the ortho-carbon, the ortho-hydrogen, and the two oxygen atoms of the acetate are all involved. This CMD pathway is generally found to have a lower activation barrier than alternative mechanisms like oxidative addition. nih.gov
The table below summarizes key computed structural parameters for a typical ruthenacycle intermediate, highlighting the crucial catalyst-substrate bonds.
| Parameter | Typical Computed Value (Å) | Significance |
| Ru-C (Aryl) Bond Length | 2.00 - 2.10 | Formation of the key metal-carbon bond. |
| Ru-N (Directing Group) Bond Length | 2.10 - 2.20 | Chelation that directs the ortho-C-H activation. |
| Ru-O (Acetate) Bond Length | 2.15 - 2.25 | Interaction with the assisting ligand. |
Note: Values are representative and derived from DFT calculations on similar Ru(II) complexes.
These computational insights are vital for catalyst improvement. By understanding how modifications to the ligand environment (e.g., changing the electronic or steric properties of the p-cymene (B1678584) or acetate ligands) affect the stability of intermediates and the energy of transition states, researchers can rationally design more efficient and selective catalysts for the synthesis of this compound systems. researchgate.net
Role in Advanced Organic Synthesis
Precursor in Complex Molecule Construction
The unique structural features of 4-methyleneisochromane make it an important precursor in the synthesis of more complex molecules, including functionalized isochromanones and natural products.
The this compound framework is a key structural motif in the synthesis of various functionalized isochroman-1-ones and isochroman-3-ones. These compounds are of significant interest due to their presence in a variety of biologically active natural products.
One notable approach to the synthesis of 4-methyleneisochroman-1-ones involves a ruthenium-catalyzed, oxazoline-directed C-H allylation of aryl oxazolines using allylic alcohols. researchgate.net This method provides an efficient alternative to preactivated allylating agents and allows for a high degree of selectivity in the formation of diverse products. researchgate.net The reaction proceeds under mild conditions, and by tuning these conditions and the substrate, a switch in product selectivity can be achieved. researchgate.net
Similarly, metal-free approaches have been developed for the synthesis of functionalized 3-isochromanones. An intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides offers a route to various highly functionalized 3-isochromanones in good to excellent yields under mild conditions. rsc.org The structure of the resulting isochromanone can be influenced by the reaction conditions. For instance, in the absence of a base, (Z)-4-[(aryldimethylsilyl)methylene]isochroman-3-ones are the major products. researchgate.net These can be further transformed into 4-(arylmethyl)isochroman-3-ones. researchgate.net
Another strategy involves a Brønsted acid-catalyzed reaction of alkynyl thioethers with o-hydroxybenzyl alcohols, which proceeds via an unexpected formal [4+2] annulation to yield polysubstituted 2H-chromenes. researchgate.net
The following table summarizes different catalytic systems and their outcomes in the synthesis of functionalized 4-methyleneisochromanones.
| Catalyst/Reagent | Starting Materials | Product Type | Key Features |
| Ruthenium catalyst | Aryl oxazolines, Allylic alcohols | 4-Methyleneisochroman-1-ones | Oxazoline-directed C-H allylation, High selectivity. researchgate.net |
| Metal-free (Base-mediated) | Allyl ether-tethered ynamides | Functionalized 3-isochromanones | Intramolecular alkoxylation-initiated cascade cyclization. rsc.org |
| Brønsted acid | Alkynyl thioethers, o-Hydroxybenzyl alcohols | Polysubstituted 2H-chromenes | Formal [4+2] annulation. researchgate.net |
| Cp*Co(III) catalyst | Quinoline, Allyl carbonate/alcohol | C(8)-allylated quinoline | Traceless directing group, β-oxygen/β-hydroxy elimination. acs.org |
The isochromanone core, often derived from or related to the 4-methyleneisochroman scaffold, is a common feature in a number of bioactive natural products. Consequently, synthetic strategies targeting these natural products frequently involve intermediates that are structurally analogous to this compound.
For example, the total synthesis of various natural products relies on key intermediates that possess complex functionalities. nih.gov While not directly mentioning this compound, the synthesis of compounds like preussochromone E and F utilizes complex vicinal tricarbonyl compounds to set stereogenic centers through intramolecular aldol (B89426) additions, highlighting the importance of strategically functionalized cyclic intermediates. nih.gov
Marine fungi are a source of diverse secondary metabolites, including isochromanone derivatives. Compounds such as 6-methoxy-4,5-dimethyl-3-methyleneisochroman-1-one have been isolated from these organisms, underscoring the natural occurrence of this structural motif. mdpi-res.com The synthesis of such natural products and their analogs is an active area of research.
Diversification Strategies and Scaffold Design
The 4-methyleneisochroman scaffold provides a versatile platform for chemical diversification, enabling the synthesis of a wide range of novel compounds with potential applications in medicinal chemistry and materials science.
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule in the final steps of a synthesis. scispace.com This approach allows for the rapid generation of analogs from a common intermediate, facilitating the exploration of structure-activity relationships. rsc.org The 4-methyleneisochroman scaffold is well-suited for LSF due to the reactivity of its exocyclic double bond, which can be targeted for various transformations.
C-H functionalization, in particular, has emerged as a key tool for LSF, enabling the direct modification of C-H bonds, which are ubiquitous in organic molecules. nih.gov While direct examples of LSF on the 4-methyleneisochroman scaffold itself are not prevalent in the provided search results, the principles of LSF are highly applicable. For instance, methods developed for the C-H functionalization of other heterocyclic systems could potentially be adapted to the isochroman (B46142) core, allowing for the introduction of diverse functional groups at various positions.
The 4-methyleneisochroman core can serve as a starting point for the design and synthesis of novel heterocyclic architectures. The inherent reactivity of the scaffold can be harnessed to construct more complex, fused, or spirocyclic ring systems.
For instance, the synthesis of highly substituted 4-aminoquinolines has been achieved from ynamides in a mild, one-step procedure. nih.gov Although not directly involving 4-methyleneisochroman, this demonstrates the utility of reactive intermediates in building complex heterocyclic structures. The development of synthetic methods that allow for the construction of novel fused chromenes and pyrimidines highlights the ongoing interest in creating new heterocyclic compounds with potential biological activity. nih.gov
Future Research Directions and Perspectives
Development of Innovative Catalytic Systems for 4-Methyleneisochromane Synthesis
The synthesis of this compound and its derivatives has traditionally relied on multi-step sequences. The future of its synthesis lies in the development of more efficient, selective, and sustainable catalytic methods.
Exploration of Earth-Abundant Metal Catalysis
The reliance on precious metals such as palladium and rhodium in organic synthesis is a significant concern due to their high cost and low natural abundance. A major future research direction is the exploration of earth-abundant metals like iron, copper, cobalt, and nickel for the synthesis of this compound. These metals offer a more sustainable and economical alternative. For instance, iron and copper catalysts have shown promise in C–H activation and cross-coupling reactions of related heterocyclic systems, such as isochromans. nih.gov Future work should focus on designing ligand-metal complexes that can facilitate the key bond-forming reactions, such as intramolecular cyclization or coupling reactions, to construct the this compound core. Research in this area could lead to the development of robust and scalable synthetic routes, making this valuable scaffold more accessible.
Table 1: Potential Earth-Abundant Metal Catalysts for this compound Synthesis
| Metal | Potential Reaction Type | Key Advantages |
| Iron | C-H activation, Cycloisomerization | Low cost, Low toxicity, Rich redox chemistry |
| Copper | Cross-coupling, C-H functionalization | Readily available, Versatile reactivity |
| Cobalt | Hydrofunctionalization, C-H activation | Unique selectivity, Diverse catalytic cycles |
| Nickel | Cross-coupling, Cyclization | Cost-effective, High catalytic activity |
Advances in Photoredox and Electrocatalytic Approaches
Photoredox and electrocatalysis have emerged as powerful tools in modern organic synthesis, offering mild reaction conditions and unique reactivity pathways. beilstein-journals.org The application of these techniques to the synthesis of this compound is a promising and largely unexplored research avenue. Photoredox catalysis, using visible light to initiate single-electron transfer processes, could enable novel cyclization strategies or the introduction of the exocyclic methylene (B1212753) group under exceptionally mild conditions. nih.gov Similarly, electrocatalysis provides a reagent-free method for oxidation and reduction, which could be harnessed to trigger the desired bond formations for the synthesis of the isochroman (B46142) framework. acs.org Future research should investigate suitable photosensitizers and electrochemical conditions to achieve the efficient and selective synthesis of this compound.
Expanding the Scope of C-H Functionalization Strategies
Direct C-H functionalization has revolutionized synthetic chemistry by providing a more atom- and step-economical approach to modifying organic molecules. sigmaaldrich.comfrontiersin.org While C-H functionalization of isochromans has been reported, the selective functionalization of the this compound scaffold remains a significant challenge and a key area for future investigation. Research should focus on developing catalytic systems that can selectively activate and functionalize the various C-H bonds within the molecule, including the aromatic ring, the methylene group of the heterocycle, and the exocyclic double bond. Success in this area would allow for the rapid diversification of the this compound core, providing access to a wide range of novel derivatives with potential applications in drug discovery and materials science.
Integration of Advanced Computational Tools for Predictive Synthesis and Mechanism Discovery
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting catalyst performance. bris.ac.ukunirioja.esdntb.gov.ua Future research on this compound should leverage advanced computational tools, such as density functional theory (DFT), to gain deeper insights into its synthesis and reactivity. Computational studies can be employed to:
Design novel catalysts: By modeling the transition states of potential catalytic cycles, more efficient and selective catalysts based on earth-abundant metals can be designed.
Elucidate reaction mechanisms: Computational analysis can help to understand the intricate mechanistic details of photoredox and electrocatalytic reactions for the synthesis of this compound.
Predict reactivity: The reactivity of different C-H bonds in this compound towards functionalization can be predicted, guiding experimental efforts.
The synergy between computational and experimental studies will be crucial for accelerating the development of new synthetic methods and for the rational design of novel transformations involving this scaffold.
Exploiting this compound as a Versatile Scaffold for Undiscovered Chemical Transformations
The inherent strain of the exocyclic double bond in this compound suggests that it could serve as a highly reactive building block for a variety of undiscovered chemical transformations, particularly in the context of cascade or domino reactions. wikipedia.orge-bookshelf.deresearchgate.net Future research should aim to exploit this reactivity to develop novel cascade sequences that can rapidly build molecular complexity from simple starting materials. For example, the this compound scaffold could participate in:
Domino reactions: A single synthetic operation could trigger a cascade of bond-forming events, leading to the construction of complex polycyclic structures.
Diels-Alder reactions: The exocyclic double bond could act as a reactive dienophile, enabling the synthesis of intricate fused-ring systems.
Radical cyclizations: The double bond could be a radical acceptor in cascade reactions, leading to the formation of novel spirocyclic or fused compounds.
The exploration of this compound in such transformations could lead to the discovery of new and powerful synthetic methodologies and provide access to novel molecular architectures with interesting biological or material properties. nih.govnih.gov
Q & A
Q. How can researchers ensure compliance with safety protocols when handling reactive intermediates of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
